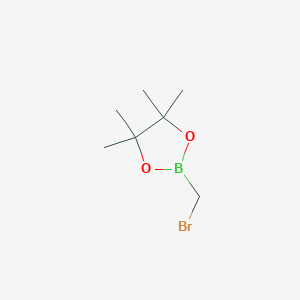

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

The exact mass of the compound 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGMAXNDJAGTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449681 | |

| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166330-03-6 | |

| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support researchers in the effective preparation of this compound.

Introduction

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (bromomethyl)boronic acid pinacol ester, is a key building block in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably as a precursor for nucleophilic (bromomethyl)boron species. This guide focuses on the most common and efficient synthetic route to this valuable compound.

Synthetic Pathway Overview

The primary route for the synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a two-step process. The first step is the formation of a (bromomethyl)boronic acid dialkyl ester intermediate, typically diisopropyl (bromomethyl)boronate, through the reaction of (bromomethyl)lithium with a trialkyl borate. The second step is the transesterification of this intermediate with pinacol to yield the final product. The (bromomethyl)lithium is generated in situ from the reaction of dibromomethane with a strong base, such as n-butyllithium.

This approach, a variation of the Matteson homologation, is widely recognized for its efficiency in creating α-halo boronic esters.

Caption: Overall synthetic pathway for 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis of Diisopropyl (bromomethyl)boronate

This procedure outlines the formation of the key intermediate, diisopropyl (bromomethyl)boronate, from dibromomethane.

Materials:

-

Dibromomethane

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (2N)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (argon or nitrogen) supply

-

Distillation apparatus

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet.

-

Charge the flask with anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add dibromomethane to the flask.

-

Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes to ensure the complete formation of (bromomethyl)lithium.

-

Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition of the borate, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2N hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain diisopropyl (bromomethyl)boronate as a colorless liquid.

Caption: Experimental workflow for the synthesis of diisopropyl (bromomethyl)boronate.

Synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This procedure describes the transesterification of diisopropyl (bromomethyl)boronate with pinacol.

Materials:

-

Diisopropyl (bromomethyl)boronate

-

Pinacol

-

Anhydrous diethyl ether or pentane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas (argon or nitrogen) supply

-

Distillation apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve diisopropyl (bromomethyl)boronate and pinacol in anhydrous diethyl ether or pentane.

-

Add anhydrous magnesium sulfate to the mixture to act as a dehydrating agent.

-

Stir the suspension at room temperature for 24 hours.

-

Filter off the magnesium sulfate and wash the solid with fresh anhydrous solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.

Caption: Experimental workflow for the transesterification to the final product.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Reagent/Substrate | Molar Ratio (to Dibromomethane) | Solvent | Temperature (°C) | Time (h) |

| 1 | Dibromomethane | 1.0 | THF | -78 | - |

| n-Butyllithium | 1.0 - 1.1 | Hexanes | -78 | 0.5 | |

| Triisopropyl borate | 1.0 - 1.2 | - | -78 to RT | 12 | |

| 2 | Diisopropyl (bromomethyl)boronate | 1.0 (from Step 1) | Diethyl Ether | RT | 24 |

| Pinacol | 1.0 - 1.1 | - | RT | 24 |

Table 2: Product Yield and Purity

| Product | Typical Yield (%) | Purity (%) | Purification Method |

| Diisopropyl (bromomethyl)boronate | 70 - 85 | >95 | Vacuum Distillation |

| 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 80 - 95 (from intermediate) | >97 | Vacuum Distillation |

Note: Yields are based on reported values for analogous reactions and may vary depending on specific experimental conditions.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.

-

Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Triisopropyl borate is flammable.

-

The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Low-temperature reactions require careful handling of cryogenic baths (e.g., dry ice/acetone).

Conclusion

The synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the in situ generation of (bromomethyl)lithium and subsequent reaction with triisopropyl borate followed by transesterification with pinacol is a reliable and efficient method. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important reagent for a wide range of applications in modern organic synthesis. Careful attention to anhydrous and inert conditions is crucial for achieving high yields and purity.

An In-depth Technical Guide to the Physical Properties of Bromomethylpinacol Boronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylpinacol boronate, also known as 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile reagent in organic synthesis, playing a crucial role in the construction of complex molecular architectures. Its utility is underscored by the stability of the pinacol boronate ester group, which serves as a protecting group for the otherwise labile boronic acid functionality. This technical guide provides a comprehensive overview of the known physical properties of bromomethylpinacol boronate, supported by available data and general experimental contexts.

Core Physical Properties

The physical characteristics of bromomethylpinacol boronate are essential for its proper handling, storage, and application in synthetic protocols. The following table summarizes the key physical data available for this compound.

| Property | Value | Reference(s) |

| CAS Number | 166330-03-6 | [1][2][3] |

| Molecular Formula | C₇H₁₄BBrO₂ | [1][2][3] |

| Molecular Weight | 220.90 g/mol | [1][2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 68-69 °C at 6 mmHg | [2] |

| Density | 1.238 g/mL | [4] |

| Refractive Index | 1.4520 | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Spectral Properties

-

¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronate esters. Tricoordinate boronic esters typically exhibit a broad singlet in the range of δ 25-35 ppm[6][7][8].

-

¹H NMR: The ¹H NMR spectrum of an alkyl pinacol boronate would be expected to show a characteristic singlet for the twelve equivalent protons of the four methyl groups on the pinacol ring, typically around δ 1.2-1.3 ppm. The protons of the bromomethyl group would appear as a singlet at a downfield chemical shift.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the pinacol ring would be observed, along with the carbon of the bromomethyl group. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation[6].

-

Infrared (IR) Spectroscopy: The IR spectrum of boronate esters is characterized by strong B-O stretching vibrations, typically found in the region of 1300-1400 cm⁻¹[9].

Experimental Protocols

General Synthesis of Alkyl Pinacol Boronates

While a specific, detailed protocol for the synthesis of bromomethylpinacol boronate is not extensively documented in publicly available literature, a common method for the preparation of alkyl pinacol boronates is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of an alkyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂)[10][11].

A generalized workflow for such a synthesis is depicted below:

Illustrative Protocol Steps:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the alkyl halide, bis(pinacolato)diboron, palladium catalyst, and base are dissolved in an anhydrous solvent.

-

Reaction: The mixture is typically heated to a specified temperature for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts, followed by extraction with an organic solvent.

-

Purification: The crude product obtained after removal of the solvent is then purified, commonly by flash column chromatography on silica gel[12].

Purification Considerations

The purification of boronate esters by silica gel chromatography can sometimes be challenging due to their potential for hydrolysis on the acidic silica surface. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine, or by using a less polar eluent system.

Stability and Reactivity

Pinacol boronate esters are generally more stable than their corresponding boronic acids, making them easier to handle, purify, and store[13]. They exhibit good stability in anhydrous, non-hydroxylic organic solvents. However, they are susceptible to hydrolysis, especially in the presence of water or on silica gel during chromatography[14].

The reactivity of bromomethylpinacol boronate is centered around the carbon-bromine bond, making it a useful reagent for introducing a boronylmethyl group into various molecules through nucleophilic substitution reactions.

Conclusion

This technical guide provides a summary of the currently available physical property data for bromomethylpinacol boronate. While key quantitative data for its bulk properties are established, detailed experimental protocols for its synthesis and purification, as well as its specific spectral characteristics, are not extensively detailed in publicly accessible literature. The provided information, however, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic building block. Further investigation into its specific reaction kinetics and the full elucidation of its spectral properties would be beneficial for the broader scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. (Bromomethyl)boronic acid pinacol ester [oakwoodchemical.com]

- 5. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 166330-03-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 4-(Bromomethyl)benzeneboronic acid pinacol ester | 138500-85-3 [chemicalbook.com]

- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 2-(bromomethyl)dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile bifunctional reagent, featuring both a reactive bromomethyl group and a stable pinacol boronate ester, is a valuable building block in modern organic synthesis. This document details its stability under various conditions, its reactivity profile with a range of nucleophiles, and its application in cross-coupling reactions. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as bromomethylboronic acid pinacol ester, is a key synthetic intermediate that combines the reactivity of an alkyl bromide with the versatility of a boronic ester. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of a variety of functional groups. Simultaneously, the pinacol boronate ester moiety is relatively stable and can participate in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity makes it a powerful tool for the construction of complex molecular architectures in pharmaceutical and materials science research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented in the table below.

| Property | Value | Reference |

| CAS Number | 166330-03-6 | [2] |

| Molecular Formula | C₇H₁₄BBrO₂ | [2] |

| Molecular Weight | 220.90 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 68 °C at 6 mmHg | [3] |

| Density | 1.26 g/mL | [1] |

| Refractive Index | 1.4520-1.4560 | [3] |

| Flash Point | 62.8 ± 22.6 °C | [3] |

Stability

The stability of 2-(bromomethyl)dioxaborolane is a critical consideration for its storage, handling, and application in synthesis. The pinacol boronate ester functionality is sensitive to hydrolysis, particularly under acidic or strongly basic conditions.

Storage and Handling

For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8 °C.[4][5] It is sensitive to moisture and should be handled in a well-ventilated area, avoiding contact with skin and eyes.[5]

Hydrolytic Stability

Thermal Stability

While a specific decomposition temperature for 2-(bromomethyl)dioxaborolane is not reported, its hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, hydrogen bromide, and boron oxides.[5] Care should be taken to avoid exposure to high temperatures.

Reactivity

The reactivity of 2-(bromomethyl)dioxaborolane is characterized by two primary modes: nucleophilic substitution at the bromomethyl group and cross-coupling reactions involving the boronate ester.

Nucleophilic Substitution Reactions

The C-Br bond in the bromomethyl group is susceptible to attack by a wide range of nucleophiles, making it a versatile alkylating agent.

Primary and secondary amines can be alkylated with 2-(bromomethyl)dioxaborolane to yield the corresponding aminomethyl boronate esters. These products are valuable intermediates for further functionalization.

Thiols readily react with 2-(bromomethyl)dioxaborolane to form thioethers, with the boronate ester moiety remaining intact.

Alkoxides, such as sodium phenoxide, can displace the bromide to form the corresponding ether derivatives.

The reaction with sodium azide provides a straightforward route to 2-(azidomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a useful precursor for the introduction of an amino group or for use in click chemistry.[6]

Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester group of 2-(bromomethyl)dioxaborolane can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides/triflates. This reaction forms a new carbon-carbon bond at the boron-bearing carbon. It is important to note that the reaction conditions for Suzuki-Miyaura coupling (base, palladium catalyst, heat) may also promote side reactions involving the bromomethyl group. Careful selection of reaction conditions is therefore crucial to achieve the desired outcome.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol is adapted from the synthesis of the analogous diiodo- compound.[7]

Materials:

-

(Dichloromethyl)boronic acid

-

Pinacol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Sodium Bromide (NaBr)

-

Anhydrous Acetone

Procedure:

-

Esterification: To a solution of (dichloromethyl)boronic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add anhydrous magnesium sulfate (1.0 eq) and pinacol (1.05 eq). Stir the mixture at room temperature for 16 hours.

-

Work-up: Filter the reaction mixture through celite and wash the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure to obtain crude 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Halogen Exchange: Dissolve the crude product in anhydrous acetone and add sodium bromide (2.3 eq). Reflux the mixture for 24 hours.

-

Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. The residue can be purified by distillation under reduced pressure to afford the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C7H14BBrO2 | CID 10955110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 166330-03-6 [sigmaaldrich.com]

- 5. CAS#:166330-03-6 | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Chemsrc [chemsrc.com]

- 6. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

Technical Guide: (Bromomethyl)boronic Acid Pinacol Ester (CAS 166330-03-6) in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)boronic acid pinacol ester, identified by CAS number 166330-03-6, is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its chemical name is 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While this compound is not typically developed as a therapeutic agent itself, its utility in the construction of complex, biologically active molecules makes it a significant tool for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (Bromomethyl)boronic acid pinacol ester, with a focus on its role in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of (Bromomethyl)boronic acid pinacol ester is presented in the table below. This data is essential for its proper handling, storage, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 166330-03-6 | [1][2] |

| Molecular Formula | C₇H₁₄BBrO₂ | [1][2] |

| Molecular Weight | 220.90 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 68 °C at 6 mmHg | |

| Storage Temperature | 2-8°C, under an inert atmosphere | |

| Purity | Typically ≥90-97% |

Synthesis and Chemical Reactivity

(Bromomethyl)boronic acid pinacol ester is a valuable reagent due to its ability to participate in a variety of chemical transformations, most notably carbon-carbon bond-forming reactions.

General Reactivity

The compound's reactivity is centered around the carbon-bromine and carbon-boron bonds. The bromomethyl group can undergo nucleophilic substitution, while the boronic ester moiety is a key participant in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a boronic acid-protected methyl group into various molecular scaffolds.

Role in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of (Bromomethyl)boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions.[3] This powerful reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] The pinacol ester provides stability to the boronic acid, making it easier to handle and often improving reaction yields compared to the free boronic acid.[5]

The general mechanism for the Suzuki-Miyaura reaction is depicted in the following workflow diagram.

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

While (Bromomethyl)boronic acid pinacol ester does not have inherent biological activity, it is a key intermediate in the synthesis of compounds with therapeutic potential. Boronic acid-containing molecules, in general, are of significant interest in drug discovery as they can act as enzyme inhibitors, particularly of serine proteases.

A notable application of this reagent is in the synthesis of boronic-chalcone derivatives, which have been investigated for their antitumor activity.[6]

Synthesis of Boronic-Chalcone Derivatives

Chalcones are a class of compounds known for their potential anticancer properties. The incorporation of a boronic acid moiety can enhance their biological activity. A specific boronic-chalcone, compound 7 , was synthesized using (Bromomethyl)boronic acid pinacol ester.[6]

The synthetic pathway for this class of compounds is outlined below.

Figure 2: Synthetic scheme for boronic-chalcone derivatives.

Experimental Protocol: Synthesis of a Boronic-Chalcone Derivative (Compound 7)

The following is a representative experimental protocol for the synthesis of a boronic-chalcone derivative, adapted from the literature.[6]

Step 1: Synthesis of the Chalcone Intermediate (e.g., Compound 6)

-

This step typically involves a Claisen-Schmidt aldol condensation between an appropriately substituted acetophenone and benzaldehyde.

Step 2: Boronic Ester Installation

-

To a solution of the chalcone intermediate (e.g., compound 6 ) in dimethyl sulfoxide (DMSO), add sodium hydride (NaH).

-

To this mixture, add a solution of (Bromomethyl)boronic acid pinacol ester (CAS 166330-03-6) in DMSO.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield the boronic ester chalcone.

Step 3: Deprotection to the Final Boronic-Chalcone (Compound 7)

-

Dissolve the purified boronic ester chalcone in a suitable solvent system.

-

Add an aqueous alkaline solution (e.g., NaOH) to facilitate the deprotection of the pinacol group.

-

Stir the reaction until completion.

-

Neutralize the reaction mixture and extract the final boronic-chalcone product.

-

Purify the final product as necessary.

Biological Activity of Derived Compounds

The boronic-chalcone derivatives synthesized using (Bromomethyl)boronic acid pinacol ester have demonstrated significant antitumor activity against various human breast cancer cell lines.[6] The boronic acid moiety is hypothesized to enhance the binding affinity to target proteins, such as MDM2, compared to their carboxylic acid analogs.[6]

Quantitative Biological Data

The following table summarizes the reported in vitro cytotoxic activity of a representative boronic-chalcone synthesized using the subject compound.

| Compound | Cell Line | IC₅₀ (μM) |

| Boronic-Chalcone 7 | MCF-7 (Breast Cancer) | Data to be extracted from the primary literature |

| MDA-MB-231 (Breast Cancer) | Data to be extracted from the primary literature | |

| MCF-12A (Normal Breast Epithelial) | Data to be extracted from the primary literature |

Note: Specific IC₅₀ values would be included here upon locating the full experimental details from the cited literature.

Conclusion

(Bromomethyl)boronic acid pinacol ester (CAS 166330-03-6) is a key synthetic intermediate with significant applications in drug discovery and development. While it does not possess intrinsic biological activity, its role as a versatile building block in the synthesis of complex molecules, such as boronic-chalcone enzyme inhibitors, is invaluable. The ability to readily introduce a protected boronic acid functional group via robust chemical transformations like the Suzuki-Miyaura coupling makes this reagent a staple in the medicinal chemist's toolbox for the creation of novel therapeutic candidates. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective utilization.

References

- 1. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of Bromomethylpinacol Boronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylpinacol boronate is a key reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility lies in the stable yet reactive nature of the boronate ester and the presence of a reactive bromomethyl group, allowing for sequential and diverse functionalization. A thorough understanding of its structure is paramount for its effective application in the synthesis of novel chemical entities, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the analytical techniques and expected data for the complete structure elucidation of bromomethylpinacol boronate.

While a dedicated, publicly available crystal structure for bromomethylpinacol boronate is not readily found, its structure can be confidently elucidated through a combination of spectroscopic techniques. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.

Spectroscopic Data

The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize bromomethylpinacol boronate. This data is compiled from general knowledge of similar pinacol boronate esters and related alkylboronic esters.

Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 - 3.7 | Singlet | -CH ₂Br |

| ~1.25 | Singlet | -C(CH ₃)₂ | |

| ¹³C | ~84 | Singlet | -C (CH₃)₂ |

| ~30-35 | Singlet | -C H₂Br | |

| ~24.8 | Singlet | -C(C H₃)₂ | |

| ¹¹B | ~+30 to +35 | Broad Singlet | B -pinacol |

Note: The carbon attached to boron (C-B) is often difficult to observe in ¹³C NMR due to quadrupolar relaxation of the boron nucleus.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2980-2850 | C-H stretch | Alkyl |

| 1380-1370 | B-O stretch | Boronate ester |

| 1145 | C-O stretch | Boronate ester |

| ~700-600 | C-Br stretch | Alkyl halide |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and boron nuclei in the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of bromomethylpinacol boronate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹¹B NMR Acquisition:

-

Acquire a boron-11 NMR spectrum. It is advisable to use a quartz NMR tube to avoid a broad signal from borosilicate glass tubes.[2]

-

Typical parameters: spectral width of 200 ppm, relaxation delay of 1 second, and a sufficient number of scans.

-

Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm). The expected chemical shift for a tricoordinate boronic ester is around +30 ppm.[3]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method for liquids and solids.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean KBr plates or ATR crystal before running the sample.

-

Collect a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

-

Data Analysis:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Ionization Method:

-

Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight of bromomethylpinacol boronate (C₇H₁₄BBrO₂, exact mass: 235.0274 g/mol ).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ or common adducts such as [M+H]⁺ or [M+Na]⁺.

-

Analyze the fragmentation pattern to further confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment.

-

Logical Workflow and Visualization

The process of structure elucidation follows a logical progression from obtaining preliminary information to detailed spectroscopic analysis, culminating in the confident assignment of the molecular structure.

Caption: Workflow for the structure elucidation of bromomethylpinacol boronate.

This diagram illustrates the typical workflow for elucidating the structure of an organic compound like bromomethylpinacol boronate. The process begins with the acquisition of the sample, followed by parallel spectroscopic analyses (MS, IR, and various NMR techniques). The data from all these techniques are then correlated to build a cohesive and unambiguous picture of the molecular structure, leading to its final confirmation.

References

Spectroscopic Data of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound "2-(bromomethyl)dioxaborolane" can be ambiguous. This guide focuses on the commercially prevalent and extensively utilized pinacol ester derivative, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6). This stable, liquid organoboron compound is a versatile reagent in organic synthesis.[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.65 | s | - | -CH₂Br | |

| 1.25 | s | - | -C(CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| 84.0 | -O-C(CH₃)₂ | |

| 24.8 | -C(CH₃)₂ | |

| 22.0 (approx.) | -CH₂Br |

| ¹¹B NMR | Chemical Shift (δ) ppm | Assignment |

| 30-33 | trigonal boron ester |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Strong | C-H stretch (alkane) |

| 1370-1380 | Strong | B-O stretch |

| 1140 | Strong | C-O stretch |

| 670 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| Method | m/z | Relative Intensity (%) | Assignment |

| GC-MS | 220/222 | Varies | [M]⁺ (isotopic pattern for Br) |

| 141 | Varies | [M - Br]⁺ | |

| 101 | Varies | [M - CH₂Br - C(CH₃)₂]⁺ | |

| 57 | 100 | [C(CH₃)₃]⁺ (base peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A common synthetic route involves the reaction of a suitable bromomethylboronic acid precursor with pinacol.[3]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with a solution of bromomethylboronic acid in an anhydrous solvent (e.g., dichloromethane).

-

Reaction: Pinacol, dissolved in the same solvent, is added dropwise to the stirred solution at room temperature.

-

Workup: The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Data is processed with a Fourier transform, and the chemical shifts are referenced to TMS.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.

-

¹¹B NMR Spectroscopy: For ¹¹B NMR, a dedicated boron-free quartz NMR tube is recommended to avoid background signals.[4] The spectrum is acquired on a spectrometer equipped with a broadband probe, and the chemical shifts are referenced to an external standard of BF₃·OEt₂ (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid, the IR spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory.[5][6][7] A small drop of the neat liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is taken first. The sample is then applied, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent suitable for gas chromatography, such as dichloromethane or hexane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis is performed on a GC-MS system. A small volume of the prepared solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The eluting compound then enters the mass spectrometer.

-

Ionization and Detection: Electron ionization (EI) is typically used. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

References

Commercial Availability and Synthetic Applications of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (bromomethyl)boronic acid pinacol ester, is a versatile and commercially available reagent crucial for the introduction of the aminomethylboronate moiety in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed experimental protocol for a representative nucleophilic substitution reaction. The information presented is intended to assist researchers and professionals in drug discovery and development in effectively utilizing this valuable building block.

Introduction

Organoboron compounds, particularly boronic acids and their esters, are of paramount importance in modern organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a key synthetic intermediate, enabling the introduction of a methylene-boronic ester group. This functionality is a precursor to aminomethylboronic acids, a class of compounds with significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors. This guide details the commercial sources of this reagent and provides a practical protocol for its application in a key synthetic transformation.

Commercial Availability

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6) is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several major vendors, providing a comparative overview of purity, package sizes, and pricing.

| Supplier | Catalog Number | Purity | Package Size | Price (USD) |

| TCI America [1] | B3199 | >90.0% (GC) | 1 g | 21.95 |

| 5 g | 56.00 | |||

| Apollo Scientific [2] | OR360570 | 96% | 10 g | £46.00 |

| 25 g | £66.00 | |||

| 100 g | £198.00 | |||

| Chem-Impex [3] | 40004 | ≥ 98% (NMR) | - | Inquiry |

| ChemicalBook | - | 98%-99% | - | Inquiry |

| Sigma-Aldrich | AMBH303C615B | 97% | - | Inquiry |

| Pharmaffiliates [4] | PA 27 0028065 | - | - | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current information.

Chemical and Physical Properties

This reagent is a colorless to light orange or yellow clear liquid with a molecular weight of 220.90 g/mol .[4] It is soluble in common organic solvents and should be stored under an inert atmosphere at 2-8°C.[1]

Experimental Protocols

The primary utility of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its reactivity as an electrophile in nucleophilic substitution reactions. A common and important application is the synthesis of protected aminomethyl boronic esters. The following is a detailed protocol for the reaction with potassium phthalimide, which serves as a precursor to aminomethylboronic acid hydrochloride, a valuable building block in drug discovery.

Synthesis of 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isoindoline-1,3-dione

Reaction Scheme:

Materials:

-

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add potassium phthalimide (1.2 equivalents).

-

Add anhydrous DMF to the flask to dissolve the potassium phthalimide.

-

To the stirred solution, add 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isoindoline-1,3-dione.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol described above and a general representation of a signaling pathway where a boronic acid-containing molecule might act as an inhibitor.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Bromomethylpinacol Boronate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the safe handling, storage, and use of bromomethylpinacol boronate. Designed for laboratory personnel and professionals in drug development, this document outlines the chemical and physical properties, safe handling procedures, storage requirements, and common reaction protocols involving this versatile reagent.

Chemical and Physical Properties

Bromomethylpinacol boronate, also known as 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its properties is the first step toward its safe and effective use.

Table 1: Physical and Chemical Properties of Bromomethylpinacol Boronate

| Property | Value |

| CAS Number | 166330-03-6 |

| Molecular Formula | C₇H₁₄BBrO₂ |

| Molecular Weight | 220.90 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 68 °C at 6 mmHg |

| Density | 1.26 g/cm³ |

| Refractive Index | 1.4520-1.4560 |

| Flash Point | 62.8 ± 22.6 °C |

| Storage Temperature | 2-8°C under an inert atmosphere |

Hazard Identification and Safety Precautions

Bromomethylpinacol boronate is classified as a combustible liquid and can cause skin and eye irritation.[1] It is also sensitive to air and moisture. Adherence to strict safety protocols is mandatory to minimize risks.

Personal Protective Equipment (PPE)

When handling bromomethylpinacol boronate, the following PPE must be worn:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1]

-

Skin and Body Protection: A lab coat or other suitable protective clothing. In case of a significant risk of splashing, fire/flame resistant and impervious clothing should be worn.[1]

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator may be necessary.[1]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of bromomethylpinacol boronate.

References

A Technical Guide to the Solubility of Bromomethylpinacol Boronate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromomethylpinacol boronate in organic solvents. Recognizing the limited availability of specific quantitative data in public literature, this document furnishes a qualitative solubility profile based on the general characteristics of boronic acid pinacol esters. Furthermore, it presents detailed experimental protocols to enable researchers to precisely determine the solubility of bromomethylpinacol boronate in various solvents, a critical parameter for reaction optimization, purification, and formulation in drug development and organic synthesis.

General Solubility Characteristics of Bromomethylpinacol Boronate

Bromomethylpinacol boronate is a boronic acid ester. The esterification of boronic acids generally enhances their solubility in organic solvents compared to the parent boronic acids. The pinacol ester group, in particular, imparts significant non-polar character to the molecule, influencing its solubility profile. Based on the principle of "like dissolves like," bromomethylpinacol boronate is expected to be soluble in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of Bromomethylpinacol Boronate in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-polar | Hexane, Cyclohexane, Toluene | Soluble | The non-polar nature of the pinacol ester and the bromomethyl group should lead to good solubility in non-polar hydrocarbon solvents. |

| Slightly Polar | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can effectively solvate both the non-polar and the slightly polar regions of the molecule. |

| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble to Soluble | While the molecule has significant non-polar character, the boron-oxygen bonds introduce some polarity, allowing for interaction with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Moderately Soluble | The presence of hydroxyl groups in these solvents may lead to some interaction, but the overall non-polar nature of the boronate may limit high solubility. |

| Aqueous | Water | Insoluble | Due to its predominantly non-polar structure, bromomethylpinacol boronate is expected to have very low solubility in water. |

Experimental Protocols for Determining Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two common methods for determining the solubility of a solid compound in an organic solvent: the isothermal saturation method and the gravimetric method.

Isothermal Saturation Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of bromomethylpinacol boronate to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or a stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A clear supernatant of the saturated solution should be obtained. If necessary, centrifuge the mixture to facilitate separation.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant without disturbing the solid phase.

-

Concentration Analysis: Determine the concentration of bromomethylpinacol boronate in the aliquot using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a calibration curve with standards of known concentrations to quantify the solute.

-

Gas Chromatography (GC): Similar to HPLC, use a calibration curve for quantification.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be used.

-

Gravimetric Method

This method involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solid.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal saturation method (steps 1 and 2).

-

Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solids.

-

Sample Collection: Accurately measure a specific volume of the clear filtrate into a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Solvent Evaporation: Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood. Gentle heating may be applied if the compound is thermally stable.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven. Weigh the container with the dried solid.

-

Calculation: The solubility can be calculated as the mass of the dissolved solid per volume of the solvent.

Experimental workflow for determining solubility.

Logical Relationships in Solubility Determination

The choice of solvent and the resulting solubility are governed by the intermolecular forces between the solute (bromomethylpinacol boronate) and the solvent molecules.

Logical relationship of factors influencing solubility.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a readily available and stable pinacol boronic ester, serves as a versatile building block for the introduction of a methylboronate moiety, which can be subsequently functionalized. This document provides detailed application notes and protocols for the use of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions, targeting researchers, scientists, and professionals in drug development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent, in this case, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is activated by a base to form a more nucleophilic boronate species. This species then transfers the bromomethyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (the aryl/heteroaryl group and the bromomethyl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of a benzylic bromide analogous to the title compound (2-bromo-5-(bromomethyl)thiophene) with various aryl boronic acids. This data can serve as a valuable starting point for optimizing reactions with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 1: Suzuki-Miyaura Coupling of 2-bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids [1]

| Entry | Aryl Boronic Acid | Product | Solvent/H₂O (4:1) | Yield (%) |

| 1 | 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 1,4-Dioxane | 65 |

| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 1,4-Dioxane | 76 |

| 3 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 1,4-Dioxane | 63 |

| 4 | 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 1,4-Dioxane | 61 |

| 5 | 3-Acetylphenylboronic acid | 2-(Bromomethyl)-5-(3-acetylphenyl)thiophene | 1,4-Dioxane | 63 |

| 6 | 4-(Methylthio)phenylboronic acid | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 1,4-Dioxane | 56 |

| 7 | 4-Iodophenylboronic acid | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | 1,4-Dioxane | 60 |

| 8 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)thiophene | 1,4-Dioxane | 53 |

| 9 | 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 1,4-Dioxane | 70 |

General Reaction Conditions for Table 1: 2-bromo-5-(bromomethyl)thiophene (1.0 eq), aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling using Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/H₂O)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as for conventional heating.

-

Microwave reactor and appropriate microwave vials.

Procedure:

-

Reaction Setup: In a microwave vial equipped with a small magnetic stir bar, combine 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).

-

Solvent Addition: Add the appropriate solvent.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (typically 5-60 minutes).

-

Work-up and Purification: Follow steps 7-9 from the conventional heating protocol.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Bromomethylpinacol Boronate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of bromomethylpinacol boronate, a key reagent in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is the primary focus of this protocol. The reaction facilitates the coupling of a C(sp³)-hybridized organoboron species with a C(sp²)-hybridized organic halide, yielding valuable diarylmethane motifs prevalent in pharmaceuticals and functional materials.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Applications of Bromomethylpinacol Boronate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Bromomethylpinacol boronate and related boronic acid derivatives have emerged as versatile reagents in medicinal chemistry, offering unique functionalities for the synthesis of complex molecules, prodrugs, and targeted therapeutics. Their stability, coupled with the reactivity of the boronic acid moiety and the synthetic handle provided by the bromomethyl group, makes them valuable building blocks in modern drug discovery. This document provides detailed application notes and experimental protocols for the use of bromomethylpinacol boronate and its analogues in key areas of medicinal chemistry.

Application Note 1: ROS-Responsive Prodrugs and Linkers

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This physiological difference between cancerous and healthy tissues can be exploited for targeted drug delivery. Arylboronic esters, including derivatives of bromomethylpinacol boronate, can function as ROS-cleavable triggers. In the presence of H₂O₂, the carbon-boron bond is oxidatively cleaved to release a phenol and boric acid, unmasking a therapeutic agent or cleaving a linker in an antibody-drug conjugate (ADC).[1][2][3] This strategy enhances the therapeutic index of potent drugs by minimizing their systemic exposure and concentrating their activity at the tumor site.[1][3]

Signaling Pathway: ROS-Mediated Prodrug Activation

Caption: ROS-mediated cleavage of a boronate-containing prodrug.

Experimental Protocol 1: Synthesis of a ROS-Responsive Linker for ADCs

This protocol describes a general method for the synthesis of a peroxide-cleavable linker utilizing a functionalized arylboronic acid pinacol ester, which can be adapted from precursors like bromomethylpinacol boronate. The linker contains an alkyne handle for subsequent conjugation to an antibody.

Materials:

-

4-Bromobenzaldehyde

-

Bis(pinacolato)diboron

-

Potassium acetate

-

Pd(dppf)Cl₂

-

1,4-Dioxane

-

Propargyl bromide

-

Zinc dust

-

Ammonium chloride

-

Triphosgene

-

7-Amino-4-methylcoumarin (AMC)

-

Triethylamine

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Miyaura Borylation:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Degas the mixture and heat at 80 °C under an inert atmosphere for 12 hours.

-

Cool the reaction to room temperature, filter through celite, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 4-formylphenylboronic acid pinacol ester.[4]

-

-

Alkynylation:

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then dry under vacuum.

-

To a suspension of activated zinc (3.0 eq) in THF, add propargyl bromide (2.0 eq).

-

Add a solution of 4-formylphenylboronic acid pinacol ester (1.0 eq) in THF and stir at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the corresponding benzylic alcohol with an alkyne handle.[4]

-

-

Carbamate Formation:

-

Dissolve 7-amino-4-methylcoumarin (AMC) (1.0 eq) in DCM and add triphosgene (0.4 eq) and triethylamine (2.2 eq) at 0 °C.

-

Stir for 1 hour to form the isocyanate in situ.

-

Add the benzylic alcohol from the previous step (1.2 eq) to the isocyanate solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the final ROS-responsive linker with a fluorescent reporter.[4]

-

Application Note 2: Boronate-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5][6] A novel strategy involves the in situ assembly of PROTACs (termed SAPTACs - Self-Assembled PROTACs) through reversible covalent reactions.[7] The reaction between a phenylboronic acid and a catechol to form a boronate ester is a rapidly reversible process that can be exploited for this purpose.[7] By functionalizing a target protein ligand with a phenylboronic acid and an E3 ligase ligand with a catechol (or vice versa), the two components can reversibly assemble inside the cell to form the active PROTAC, facilitating the formation of the ternary complex and subsequent target protein degradation.[7]

Workflow: Self-Assembly of PROTACs (SAPTACs)

Caption: Workflow for in situ assembly of PROTACs via boronate ester formation.

Application Note 3: Suzuki-Miyaura Cross-Coupling Reactions

Boronic acid pinacol esters are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9][10] Bromomethylpinacol boronate can be functionalized through its bromo-handle, and the resulting boronate ester can then be used as a coupling partner with various aryl, heteroaryl, or vinyl halides. The pinacol ester provides greater stability compared to the free boronic acid, making it easier to handle, purify, and store, which is advantageous for multi-step syntheses in drug discovery.[8]

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with a functionalized pinacol boronate ester.

Materials:

-

Aryl bromide (1.0 eq)

-

Functionalized Pinacol Boronate Ester (e.g., derived from bromomethylpinacol boronate) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, combine the aryl bromide, the pinacol boronate ester, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]

-

Quantitative Data Summary

The choice between a boronic acid and its pinacol ester derivative often involves a trade-off between reactivity and stability.[8] The following table summarizes key comparative data.

| Parameter | Boronic Acids | Boronate Esters (Pinacol) | Reference |

| Reactivity in Suzuki Coupling | Generally higher, leading to faster reaction times. | Generally lower, may require higher temperatures or longer reaction times. | [8] |

| Stability | Prone to decomposition (e.g., protodeboronation, oxidation). | Significantly more stable; often crystalline solids that are easy to handle and store. | [8] |

| Purification | Can be challenging due to decomposition on silica gel. | Generally high purity; can be purified by standard column chromatography. | [8] |

| Handling | Often requires an inert atmosphere and low temperatures for long-term storage. | Stable at room temperature and easy to handle in air. | [8] |

Relative Rates of Transmetalation in Suzuki-Miyaura Reaction

| Boron Reagent | Relative Rate |

| Arylboronic Acid | ~1.0 |

| Arylboronic Acid + Base (complex) | ~4.6 |

| Catechol Boronic Ester + Base (complex) | ~23 |

Note: Relative rates are estimated from kinetic studies and can vary based on substrates and reaction conditions.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 6. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

2-(Bromomethyl)dioxaborolane: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (bromomethyl)boronic acid pinacol ester, is a valuable and versatile building block in modern organic synthesis. Its unique structure, incorporating a reactive bromomethyl group and a stable pinacolborane moiety, allows for a diverse range of chemical transformations. This reagent serves as a linchpin in the construction of complex molecular architectures, finding significant application in the development of novel pharmaceuticals and functional materials.

The reactivity of 2-(bromomethyl)dioxaborolane is primarily centered around two key transformations: nucleophilic substitution at the bromomethyl carbon and cross-coupling reactions involving the boronic ester. These pathways enable the introduction of a borylated methyl group into a wide array of organic molecules, which can then be further functionalized. This document provides detailed application notes, experimental protocols, and quantitative data for key reactions utilizing this powerful synthetic tool.

Key Applications and Reaction Types